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Compound of Interest

Compound Name: CH-223191

Cat. No.: B1684373

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CH-223191 is a potent, specific, and pure synthetic antagonist of the Aryl Hydrocarbon
Receptor (AHR), a ligand-activated transcription factor.[1][2] It operates by competitively
inhibiting the binding of AHR agonists, thereby preventing the downstream signaling cascade
that leads to the transcription of target genes, most notably those involved in xenobiotic
metabolism like Cytochrome P450 1A1 (CYP1A1).[3][4] A key feature of CH-223191 is its
ligand-selective antagonism; it is significantly more effective at blocking the effects of
halogenated aromatic hydrocarbons (HAHS), such as 2,3,7,8-tetrachlorodibenzo-p-dioxin
(TCDD), than those of polycyclic aromatic hydrocarbons (PAHs).[1][5] Unlike many other AHR
modulators, CH-223191 exhibits no partial agonist activity, even at high concentrations, and
demonstrates high specificity for the AHR over other nuclear receptors like the estrogen
receptor.[1][6] These properties make it an invaluable tool for studying AHR biology and a
potential chemopreventive agent against dioxin-induced toxicities.[7]

Core Mechanism of Action: Aryl Hydrocarbon
Receptor Antagonism

The primary mechanism of action of CH-223191 is the direct competitive antagonism of the Aryl
Hydrocarbon Receptor.
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» Competitive Binding: In its inactive state, the AHR resides in the cytoplasm as part of a
protein complex including Heat Shock Protein 90 (Hsp90), X-associated protein 2 (XAP2),
and p23.[1] CH-223191 directly competes with AHR agonists, such as TCDD, for binding to
the ligand-binding pocket of the AHR.[8][9]

« Inhibition of Nuclear Translocation: Upon successful binding of an agonist, the AHR complex
undergoes a conformational change and translocates into the nucleus. CH-223191, by
competitively occupying the ligand-binding site, prevents this agonist-induced conformational
change and subsequent nuclear translocation.[2][3][8]

e Prevention of DRE Binding: Inside the nucleus, the activated AHR dissociates from its
chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).
This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Response
Elements (DRES) in the promoter regions of target genes.[1] By blocking the initial steps of
activation and nuclear translocation, CH-223191 effectively prevents the AHR:ARNT
complex from forming and binding to DRESs.[2][9]

e Suppression of Target Gene Transcription: The binding of the AHR:ARNT complex to DREs
initiates the transcription of a battery of genes, including metabolic enzymes (e.g., CYP1A1,
CYP1A2, CYP1B1) and regulatory proteins. CH-223191's antagonism ultimately leads to a
potent, dose-dependent inhibition of the transcription of these target genes.[4][7]

Signaling Pathway Visualizations

The following diagrams illustrate the canonical AHR signaling pathway and the inhibitory
mechanism of CH-223191.

Figure 1: Canonical AHR Signaling Pathway Induced by an Agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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223191]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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